molecular formula C16H21NO4 B13351374 1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid

1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid

Cat. No.: B13351374
M. Wt: 291.34 g/mol
InChI Key: NRAKAFPTDUJCBC-UHFFFAOYSA-N
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Description

1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid (CAS: 1710472-55-1) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, dimethyl substituents at the 3,3-positions, and a carboxylic acid moiety at the 4-position. This compound is pivotal in medicinal and organic chemistry as a building block for peptide synthesis and drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3,3-dimethyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2)11-17(9-8-13(16)14(18)19)15(20)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19)

InChI Key

NRAKAFPTDUJCBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C16H21NO4C_{16}H_{21}NO_4 and a molecular weight of approximately 291 Da. It features a piperidine ring substituted with a benzyloxycarbonyl group, along with a carboxylic acid functional group and two methyl groups on the piperidine ring.

Applications

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Chemical Research: It is utilized in chemical research.
  • Synthesis of Bioactive Compounds: It may act as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Potential Pharmacological Effects: It may influence enzyme activity related to metabolic pathways and could serve as a lead compound for further drug development.

Interactions

Interaction studies have indicated that this compound can interact with various biological targets, which is crucial for understanding its potential pharmacological effects.

Structural Comparison

The unique combination of the benzyloxycarbonyl group and the specific substitution pattern on the piperidine ring distinguishes this compound from others, providing distinct reactivity and potential biological activity.

Compound NameStructure FeaturesUnique Aspects
1-Cbz-4-methylpyrrolidine-3-carboxylic acidPyrrolidine ring with carbonyl protectionMore flexible due to pyrrolidine structure
1-Benzyloxycarbonyl-4-methylpiperidine-3-carboxylic acidSimilar piperidine structureDifferent substitution pattern on piperidine
N-Benzyloxycarbonyl-L-prolineProline derivativeIncorporates a cyclic structure
1-(Benzyloxy)carbonyl-2-methylpyrrolidinePyrrolidine with methyl substitutionDifferent nitrogen positioning

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The piperidine ring structure is known to interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-Benzylpiperidine-4-carboxylic Acid (CAS 10315-07-8)
  • Structural Differences : Lacks the Cbz group and dimethyl substituents, featuring a benzyl group directly attached to the nitrogen.
  • The benzyl group requires harsher conditions (e.g., hydrogenolysis with Pd/C) for deprotection, unlike the Cbz group, which is cleaved under milder acidic or catalytic conditions .
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid (CAS 78190-11-1)
  • Structural Differences : Carboxylic acid at the 3-position instead of the 4-position.
  • Implications :
    • Altered hydrogen-bonding capacity and spatial arrangement may affect binding affinity in biological systems.
    • The 3-carboxylic acid isomer could exhibit different solubility profiles, as polar groups in distinct positions influence logP values .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
  • Structural Differences : Ethoxycarbonyl (Boc-like) group replaces the Cbz group.
  • Implications: Ethoxycarbonyl is more hydrolytically stable under basic conditions but less labile under reductive cleavage. Lower molecular weight (274.36 g/mol vs. target compound’s ~305 g/mol) may enhance solubility in non-polar solvents .

Protecting Group Comparisons

Compound Protecting Group Deprotection Method Stability
Target Compound Cbz Hydrogenolysis (H₂/Pd-C), Acidolysis Labile to H₂, stable to mild bases
1-Benzylpiperidine-4-carboxylic acid Benzyl Harsh hydrogenolysis (e.g., Pd-C/H₂) More stable, requires stronger acid
1-(tert-Butoxycarbonyl) analogs Boc Acid (TFA, HCl) Stable to bases, sensitive to acid

Key Insight : The Cbz group in the target compound balances ease of removal with compatibility in multi-step syntheses, unlike Boc (acid-sensitive) or benzyl (harsher deprotection) .

Solubility and Lipophilicity
  • The 3,3-dimethyl substituents in the target compound increase hydrophobicity (predicted logP ~2.5) compared to non-substituted analogs (e.g., 1-Benzylpiperidine-4-carboxylic acid, logP ~1.8). This may reduce aqueous solubility but enhance membrane permeability .

Tabulated Comparison of Key Properties

Property Target Compound 1-Benzylpiperidine-4-carboxylic acid 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
Molecular Weight ~305 g/mol 205.26 g/mol 263.29 g/mol
CAS Number 1710472-55-1 10315-07-8 78190-11-1
Key Functional Groups Cbz, 3,3-dimethyl, 4-COOH Benzyl, 4-COOH Cbz, 3-COOH
Solubility (Predicted) Low in water, moderate in DMSO Moderate in polar solvents Higher aqueous solubility due to 3-COOH position
Deprotection Method H₂/Pd-C or mild acid H₂/Pd-C (harsh) H₂/Pd-C

Biological Activity

1-Benzyloxycarbonyl-3,3-dimethyl-piperidine-4-carboxylic acid (CAS Number: 2306262-53-1) is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia, anti-inflammation, and cancer therapy. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₁NO₄, with a molecular weight of approximately 291.34 g/mol. The compound features a piperidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which contribute to its unique reactivity and potential biological interactions .

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar piperidine structures often exhibit analgesic and anti-inflammatory activities. For instance, derivatives containing the piperidine moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Table 1: Inhibitory Activity of Piperidine Derivatives on COX Enzymes

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Reference Drug (Celecoxib)0.04 ± 0.010.04 ± 0.01
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

The specific IC50 values for this compound are yet to be determined through experimental assays.

2. Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. A recent study highlighted that structurally similar piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis in tumor cells, which is crucial for cancer treatment strategies.

Case Study: Cytotoxicity in FaDu Hypopharyngeal Tumor Cells

A comparative study evaluated the cytotoxic effects of several piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin, suggesting that modifications in the piperidine structure can significantly influence biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of the benzyloxycarbonyl group is believed to enhance lipophilicity and improve binding affinity to biological targets.

Table 2: Comparison of Structural Variants

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring with benzyloxycarbonyl groupPotential analgesic and anticancer activity
N-Benzyloxycarbonyl-L-prolineCyclic structure with proline derivativeAntioxidant properties
1-Cbz-4-methylpyrrolidine-3-carboxylic acidPyrrolidine ringMore flexible; varied activity

Q & A

Q. What strategies address low solubility in aqueous buffers for bioassays?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or solubilizing agents (β-cyclodextrin). Prepare nanoformulations (liposomes or micelles) via solvent evaporation. Measure solubility via shake-flask method with UV-Vis quantification at λmax .

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